molecular formula C28H25F9O6S2 B3031912 tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt CAS No. 857285-80-4

tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt

Cat. No.: B3031912
CAS No.: 857285-80-4
M. Wt: 692.6 g/mol
InChI Key: QGJXWNMBTQGAFT-UHFFFAOYSA-M
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Description

tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt (CAS 857285-80-4) is a sulfonium-based organic compound featuring a diphenylsulphonium cation and a nonaflate (1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonate) counterion. The nonaflate anion, known for its strong electron-withdrawing properties and thermal stability, further enhances the compound’s solubility in polar aprotic solvents and resistance to decomposition .

Properties

IUPAC Name

[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]-diphenylsulfanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25O3S.C4HF9O3S/c1-24(2,3)27-23(25)18-26-19-14-16-22(17-15-19)28(20-10-6-4-7-11-20)21-12-8-5-9-13-21;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-17H,18H2,1-3H3;(H,14,15,16)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJXWNMBTQGAFT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F9O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622114
Record name [4-(2-tert-Butoxy-2-oxoethoxy)phenyl](diphenyl)sulfanium nonafluorobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857285-80-4
Record name [4-(2-tert-Butoxy-2-oxoethoxy)phenyl](diphenyl)sulfanium nonafluorobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt involves multiple steps. The general synthetic route includes the reaction of tert-butyl 2-bromoacetate with 4-(diphenylsulphonium)phenol in the presence of a base to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane and bases like potassium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Photolithography :
    • The compound acts as a photoacid generator (PAG) , which is vital in the development of photoresists for semiconductor manufacturing. When exposed to UV light, it produces acid that modifies the solubility of the photoresist material, enabling precise patterning on substrates.
    • Its efficiency in generating acid under UV exposure makes it preferable over other PAGs, especially in advanced lithographic techniques.
  • Microelectronics :
    • Used extensively in the fabrication of integrated circuits and microelectronic devices, where fine pattern resolution is crucial. The ability to control solubility changes allows for the creation of intricate circuit designs.
  • Polymer Chemistry :
    • The compound can be utilized in polymerization reactions where controlled acid generation is necessary to initiate or propagate polymer chains, enhancing material properties such as thermal stability and mechanical strength.

Case Studies

  • Microfabrication Techniques :
    • Research has demonstrated that using tert-butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt as a PAG significantly improves the resolution and fidelity of patterns in photoresists compared to traditional PAGs. Studies showed that devices fabricated using this compound exhibited enhanced performance metrics due to improved material properties.
  • Development of Advanced Photoresists :
    • A study focused on developing next-generation photoresists incorporated this compound to achieve lower exposure doses while maintaining high resolution. The results indicated a reduction in defects and an increase in yield during semiconductor manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt involves the generation of acid upon exposure to light. The sulphonium group undergoes photolysis, releasing a proton and forming a sulfonium ion. This acid generation is crucial in the photolithographic process, where it catalyzes the solubility change in the photoresist material .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt can be compared to analogs in three key categories:

Structural Analogs with Modified Substituents

Compound Name CAS Number Substituent Group Counterion Purity Key Properties Applications References
This compound 857285-80-4 Diphenylsulphonium Nonaflate 95% High thermal stability, ionic character Photoacid generators, catalysis
tert-Butyl 2-(4-((3H-diazirin-3-yl)methyl)phenoxy)acetate [27] N/A Diazirine None (neutral) N/A Melting point: 45–47°C, yellow solid, 96% yield Biocatalysis, molecular probes
Methyl 2-(4-(tert-butyl)phenoxy)acetate 88530-52-3 tert-Butyl None (ester) N/A Hydrophobic ester group Organic synthesis intermediate
  • Key Differences: The diazirine analog () lacks ionic character but serves as a photoreactive crosslinker in biochemical studies, contrasting with the sulfonium salt’s photochemical utility. Methyl 2-(4-(tert-butyl)phenoxy)acetate () is a neutral ester with lower polarity, limiting its use in ionic or catalytic contexts.

Sulfonium Salts with Alternative Counterions

Compound Name Counterion Key Properties Applications References
Diphenylsulphonium triflate Triflate (CF₃SO₃⁻) High acidity, moderate thermal stability UV-curable resins, lithography
Diphenylsulphonium nonaflate Nonaflate (C₄F₉SO₃⁻) Superior thermal stability, low hygroscopicity High-temperature PAGs, electrolytes
  • Counterion Impact: The nonaflate anion provides enhanced thermal stability compared to triflate due to its perfluorinated alkyl chain, which resists oxidative degradation . Nonaflate salts exhibit lower hygroscopicity, making them preferable in moisture-sensitive applications.

Functional Group Variants in Phenoxy Acetate Esters

Compound Name Functional Group Key Features References
2-((tert-Butyldiphenylsilyl)oxy)acetic acid tert-Butyldiphenylsilyl Hydrolytically labile, used in protective group chemistry
4-((3H-Diazirin-3-yl)methyl)phenol [25] Diazirine Photoreactive, forms carbenes upon UV exposure
  • Functional Group Utility :
    • Diazirine-containing compounds (e.g., [25], [27]) are specialized for photoaffinity labeling, unlike the sulfonium salt’s role in acid generation .
    • Silyl-protected analogs (e.g., 2-((tert-butyldiphenylsilyl)oxy)acetic acid) prioritize temporary protection of hydroxyl groups in synthetic pathways .

Research Findings and Data Gaps

  • Applications: The compound’s sulfonium-nonaflate pairing suggests utility in advanced materials science, though explicit studies are absent in the provided evidence.

Biological Activity

Chemical Identity and Properties:

  • IUPAC Name: 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]-diphenylsulfanium; nonafluorobutane-1-sulfonate
  • Molecular Formula: C28H25F9O6S2
  • Molecular Weight: 692.61 g/mol
  • CAS Number: 857285-80-4

This compound is a specialized chemical used primarily in the field of photolithography, functioning as a photoacid generator essential for the development of photoresists in microelectronic device fabrication.

The biological activity of tert-butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt is primarily linked to its role as a photoacid generator. Upon exposure to light, the sulphonium group undergoes photolysis, resulting in the release of protons and the formation of sulfonium ions. This acid generation is crucial for catalyzing solubility changes in photoresist materials during the lithographic process .

Toxicological Profile

The safety data for this compound indicates potential hazards:

  • Skin Irritation: May cause skin irritation (H315).
  • Eye Irritation: Can lead to serious eye irritation (H319).
  • Respiratory Effects: Potential respiratory irritant, although not classified as harmful upon inhalation .

Case Studies and Research Findings

Research has demonstrated that this compound is effective in various applications beyond photolithography, particularly in organic synthesis and material science. For example, studies have shown its utility in creating advanced materials with tailored properties through controlled polymerization processes.

Table: Comparison of Bioactivity with Similar Compounds

Compound NamePhotoacid GenerationSkin IrritationEye Irritation
This compoundYesYes (H315)Yes (H319)
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, triflate saltYesYesYes
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, tosylate saltYesYesYes

Applications in Research

The compound has been extensively studied for its properties as a photoacid generator. Its effectiveness has made it a subject of interest in developing new photoresists with enhanced performance characteristics. Research indicates that modifications to the sulphonium group can lead to improved acid generation efficiency and thermal stability, which are critical for high-resolution lithography.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt?

  • Methodology : The synthesis typically involves a multi-step approach:

Esterification : React 4-(diphenylsulphonium)phenol with bromoacetic acid derivatives in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetate intermediate.

Protection : Introduce the tert-butyl group via esterification using tert-butyl chloroacetate under anhydrous conditions.

Salt Formation : Exchange the counterion with nonaflate (nonafluorobutanesulfonate) using silver nonaflate or similar reagents in aprotic solvents like dichloromethane .

  • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via flash chromatography (e.g., 15% EtOAc in petroleum ether) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the tert-butyl group (δ ~1.50 ppm, singlet) and phenoxyacetate backbone (δ ~4.52 ppm, s) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H+^+] = 326.1387) .
  • X-ray Crystallography : For structural confirmation, analyze single crystals grown in ethyl acetate/hexane mixtures. Crystal parameters (e.g., triclinic system, P1P1 space group) align with related tert-butyl esters .

Q. What safety protocols are critical when handling this compound in the lab?

  • Key Safety Measures :

  • Use PPE (gloves, goggles) due to limited toxicity data. Avoid inhalation or skin contact.
  • Work in a fume hood, as sulfonium salts may release volatile byproducts under acidic conditions.
  • Dispose of waste via halogenated solvent protocols, as nonaflate salts are persistent fluorinated compounds .

Advanced Research Questions

Q. How does the nonaflate counterion influence the compound’s reactivity in catalytic or photochemical applications?

  • Mechanistic Insight : The nonaflate anion (nonafluorobutanesulfonate) enhances solubility in polar aprotic solvents and stabilizes cationic intermediates via weak ion-pairing. This is critical in photoredox catalysis, where sulfonium salts act as aryl radical precursors .
  • Experimental Design : Compare reaction rates and yields using alternative counterions (e.g., triflate, tosylate) under identical conditions. Monitor by 19F^{19}F NMR to track anion participation .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Data Analysis Framework :

Reproducibility Checks : Validate solvent purity (e.g., anhydrous DMF vs. technical grade) and reaction temperature control (±2°C).

Intermediate Characterization : Ensure intermediates (e.g., phenoxyacetate precursors) are free of hydroxyl or carbonyl impurities via IR spectroscopy.

Statistical Modeling : Apply Design of Experiments (DoE) to identify critical factors (e.g., stoichiometry, catalyst loading) affecting yield variations .

Q. How does the steric bulk of the tert-butyl group impact the compound’s stability under acidic or oxidative conditions?

  • Stability Studies :

  • Acidic Hydrolysis : Suspend the compound in 4N HCl/EtOAc. The tert-butyl ester hydrolyzes to acetic acid derivatives, confirmed by 1H^1H NMR loss of the δ 1.50 ppm signal .
  • Oxidative Resistance : Expose to H₂O₂ or TBHP. The sulfonium moiety may degrade, but the tert-butyl group remains intact, as shown by GC-MS fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt
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tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt

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